3-(Pentafluorosulfur)benzenesulfonyl chloride

CAS No.: 1211520-62-5

Cat. No.: VC2842523

Molecular Formula: C6H4ClF5O2S2

Molecular Weight: 302.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211520-62-5 |

|---|---|

| Molecular Formula | C6H4ClF5O2S2 |

| Molecular Weight | 302.7 g/mol |

| IUPAC Name | 3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H |

| Standard InChI Key | NNEKBNJEZZMVHF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl |

Introduction

Structural and Chemical Properties

Molecular Structure

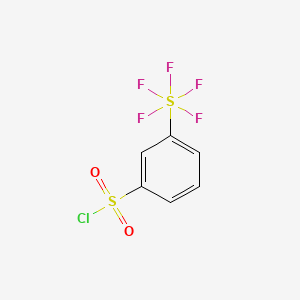

3-(Pentafluorosulfur)benzenesulfonyl chloride features a benzene core with two key substituents: a pentafluorosulfur (SF5) group at the meta position and a sulfonyl chloride (SO2Cl) group. This arrangement creates a molecule with distinct electronic and steric properties that influence its reactivity and applications.

The molecular formula of the compound is C6H4ClF5O2S2, reflecting its complex structure with multiple heteroatoms . The systematic arrangement of these atoms creates a molecule with unique three-dimensional characteristics that contribute to its chemical behavior.

Spectroscopic and Analytical Data

The compound can be characterized through various spectroscopic and analytical techniques. The following table presents the structural identifiers that provide a unique chemical signature for 3-(pentafluorosulfur)benzenesulfonyl chloride:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C6H4ClF5O2S2 |

| SMILES Notation | C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl |

| InChI | InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H |

| InChIKey | NNEKBNJEZZMVHF-UHFFFAOYSA-N |

| Alternative Name | 3-(pentafluoro-lambda6-sulfanyl)benzenesulfonyl chloride |

The compound also has distinctive mass spectrometry characteristics, with predicted collision cross-section data available for various adducts as shown in the following table :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 302.93343 | 156.1 |

| [M+Na]+ | 324.91537 | 162.2 |

| [M+NH4]+ | 319.95997 | 159.8 |

| [M+K]+ | 340.88931 | 155.7 |

| [M-H]- | 300.91887 | 150.7 |

| [M+Na-2H]- | 322.90082 | 157.5 |

| [M]+ | 301.92560 | 155.9 |

| [M]- | 301.92670 | 155.9 |

Reactivity and Chemical Behavior

The reactivity of 3-(pentafluorosulfur)benzenesulfonyl chloride is dominated by two key functional groups: the sulfonyl chloride and the pentafluorosulfur group.

The sulfonyl chloride group is highly reactive toward nucleophiles, including:

-

Reaction with amines to form sulfonamides

-

Reaction with alcohols to form sulfonate esters

-

Hydrolysis to form sulfonic acids

-

Reduction to form other sulfur derivatives

The pentafluorosulfur (SF5) group is generally stable under most reaction conditions and can survive various transformations of the sulfonyl chloride group. This stability makes SF5-containing compounds valuable in applications where fluorinated groups are desired for their specific properties.

The combination of these two functional groups in one molecule creates interesting possibilities for selective reactions and functional group transformations. The electronic effects of the SF5 group may also influence the reactivity of the sulfonyl chloride, potentially altering its selectivity or reaction rates compared to other sulfonyl chlorides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume